molecular formula C14H16O4 B3033310 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid CAS No. 1017330-11-8

3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Cat. No.: B3033310
CAS No.: 1017330-11-8
M. Wt: 248.27 g/mol
InChI Key: MAJNVSRIBVPQJP-UHFFFAOYSA-N
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Description

3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is an organic compound with the molecular formula C14H16O4 This compound features a cyclopropyl group and a 2,3-dihydro-1,4-benzodioxin moiety attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid typically involves the following steps:

    Formation of the 2,3-dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the propanoic acid moiety: This step involves the alkylation of the 2,3-dihydro-1,4-benzodioxin ring with a suitable propanoic acid derivative, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxin ring or the cyclopropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and benzodioxin moieties may contribute to the compound’s binding affinity and specificity. The pathways involved can include inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1,4-benzodioxin derivatives: These compounds share the benzodioxin ring structure and exhibit similar chemical reactivity.

    Cyclopropyl-containing acids: Compounds with cyclopropyl groups attached to carboxylic acids have comparable steric and electronic properties.

Uniqueness

3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is unique due to the combination of the cyclopropyl group and the benzodioxin ring within the same molecule. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c15-14(16)8-11(9-1-2-9)10-3-4-12-13(7-10)18-6-5-17-12/h3-4,7,9,11H,1-2,5-6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJNVSRIBVPQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC(=O)O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
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3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
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3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
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3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
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3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid
Reactant of Route 6
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3-Cyclopropyl-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

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